
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives
準備方法
The synthesis of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 4-methyl-3-aminopyridine with a suitable thietane precursor under specific conditions. One common method involves the nucleophilic substitution of a thietane sulfone with 4-methyl-3-aminopyridine. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, where nucleophiles like amines or thiols replace the sulfone group.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., temperature, solvent). Major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives .
科学的研究の応用
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
作用機序
The mechanism of action of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
類似化合物との比較
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Substituted Thietane-1,1-Dioxides: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Thietane Sulfones: These compounds contain a sulfone group and exhibit different reactivity and applications compared to thietane dioxides.
Thietane Sulfoxides: These compounds have a sulfoxide group and are intermediates in the oxidation of thietane sulfides to thietane sulfones.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and a thietane ring, which confer distinct chemical and biological properties .
特性
分子式 |
C9H12N2O2S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC名 |
N-(1,1-dioxothietan-3-yl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-7-2-3-10-4-9(7)11-8-5-14(12,13)6-8/h2-4,8,11H,5-6H2,1H3 |
InChIキー |
HQIPCERJZORFEB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)NC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
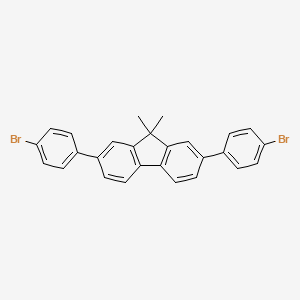
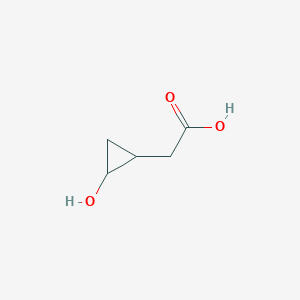
![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)

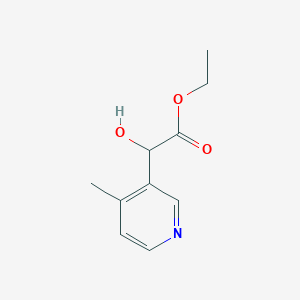
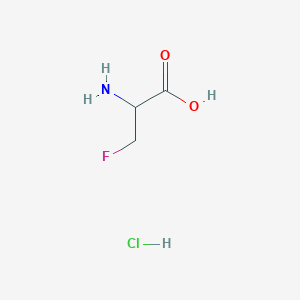
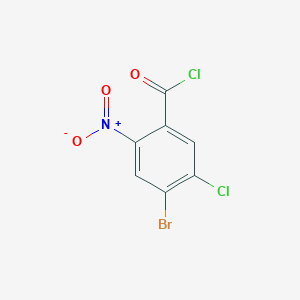
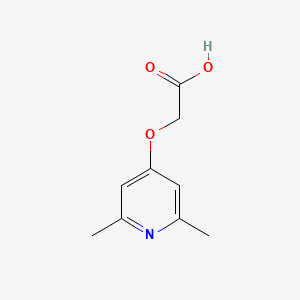
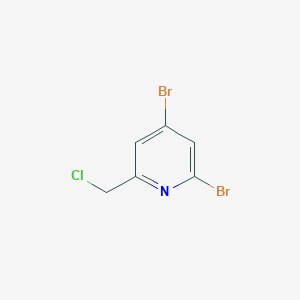
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
